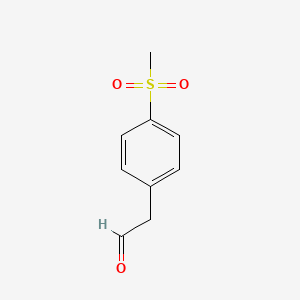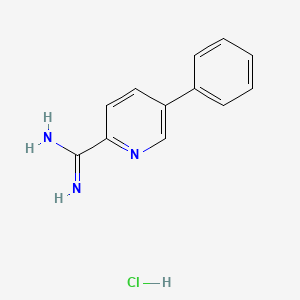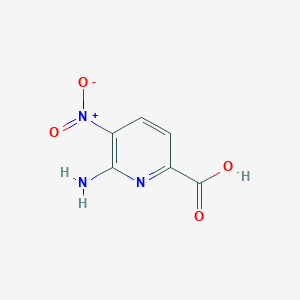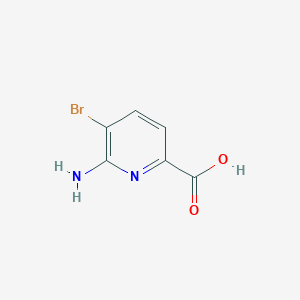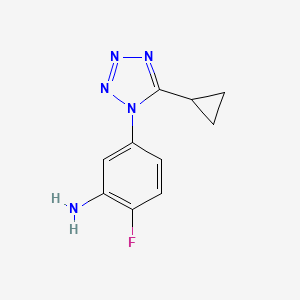
5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline
Vue d'ensemble
Description
5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline (FCT) is an organic compound belonging to the family of tetrazole derivatives. It is a versatile compound with a wide range of applications in chemical synthesis and scientific research. FCT is a useful reagent for the synthesis of various organic compounds, and its high reactivity and low toxicity make it an attractive choice for laboratory experiments. In addition, FCT has been studied for its potential applications in various scientific research fields, including drug design, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis and Characterization
A novel compound incorporating a tetrazole ring, similar to the one of interest, was synthesized and characterized using various spectroscopic techniques. This process involved the synthesis of a quinoline derivative incorporating a tetrazole moiety, showcasing the compound's potential for further biological activity studies (Sureshkumar et al., 2017).
Biological Activity
Another study focused on imidazo[1,5-a]quinoxaline derivatives, which are structurally related to the compound of interest, demonstrating their affinity for the GABAA/benzodiazepine receptor. This suggests potential applications in neurological research and drug development (Tenbrink et al., 1994).
Electrochemical Studies
Electrochemical behaviors of compounds containing cyclopropyl and fluoro groups, similar to the compound , were investigated, highlighting their potential for electrochemical applications and further pharmacological studies (Srinivasu et al., 1999).
Drug Delivery Systems
The inclusion of cyclodextrins with 5-fluorouracil, for instance, demonstrates the potential of using similar fluorinated compounds in drug delivery systems to improve the bioavailability and therapeutic efficacy of pharmaceutical agents (Di Donato et al., 2016).
High Energy Materials
Research into high energy materials includes the synthesis of fluorodinitromethyl tetrazole derivatives, suggesting the utility of fluorinated tetrazoles in the development of energetic materials (Haiges & Christe, 2015).
Propriétés
IUPAC Name |
5-(5-cyclopropyltetrazol-1-yl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5/c11-8-4-3-7(5-9(8)12)16-10(6-1-2-6)13-14-15-16/h3-6H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWTUZFIZOUQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=NN2C3=CC(=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)
![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)
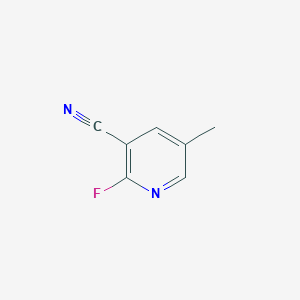
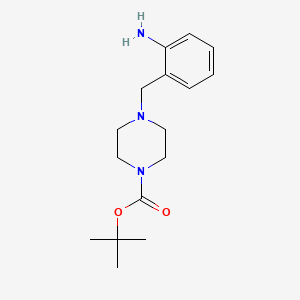
![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)
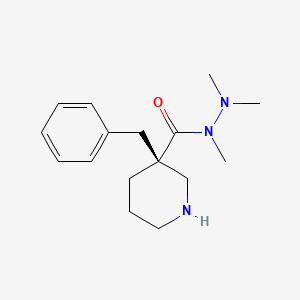
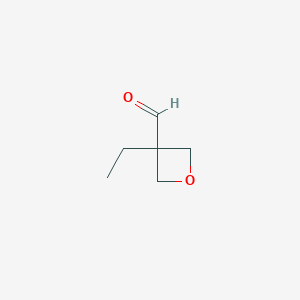
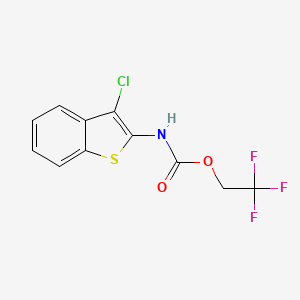
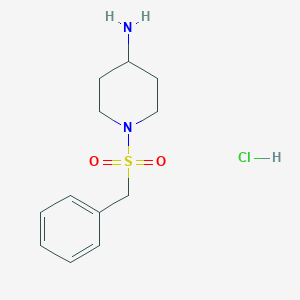
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
